9,9-Dibromobicyclo[6.1.0]nona-3,5-diene
Description
Structure
3D Structure
Properties
CAS No. |
61832-84-6 |
|---|---|
Molecular Formula |
C9H10Br2 |
Molecular Weight |
277.98 g/mol |
IUPAC Name |
9,9-dibromobicyclo[6.1.0]nona-3,5-diene |
InChI |
InChI=1S/C9H10Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-4,7-8H,5-6H2 |
InChI Key |
TXDIUWAYRKXWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCC2C1C2(Br)Br |
Origin of Product |
United States |
Mechanistic Investigations of Reactivity and Rearrangement Pathways
Skattebøl Rearrangement: Transformation of Gem-Dibromocyclopropanes to Allenes
The Skattebøl rearrangement is a powerful organic reaction that converts gem-dihalocyclopropanes into allenes through the action of an organolithium reagent. wikipedia.orgchemeurope.com This reaction is named after its discoverer, Lars Skattebøl, and represents a key transformation for compounds like 9,9-Dibromobicyclo[6.1.0]nona-3,5-diene. youtube.com The rearrangement proceeds via a carbene or carbenoid intermediate, leading to the formation of a cyclic allene (B1206475), in this case, a cyclononatriene derivative. wikipedia.orgchemicalforums.com
Organometallic reagents, particularly alkyllithiums like methyllithium (B1224462) (MeLi) and butyllithium (B86547) (BuLi), are essential for initiating the Skattebøl rearrangement. scispace.com Methyllithium is a strong base and a potent nucleophile, but in this context, its primary role is to facilitate a lithium-halogen exchange with the gem-dibromocyclopropane. stackexchange.comwikipedia.org This initial step is a metal-halogen interconversion that replaces one of the bromine atoms with a lithium atom, forming a lithiated halocyclopropane intermediate. scispace.com
The reactivity in this exchange is dependent on both the halogen and the specific alkyllithium used. Dibromo compounds are more reactive than their dichloro counterparts, which may require the more reactive butyllithium to proceed efficiently. scispace.com Methyllithium is often a convenient choice as its byproduct, methyl bromide, is volatile and easily removed from the reaction mixture. scispace.com
| Reagent Role | Description | Key Characteristics |
| Initiation | Reacts with the gem-dibromocyclopropane to start the rearrangement. | Typically strong organolithium bases like MeLi or BuLi. |
| Mechanism | Primarily acts via lithium-halogen exchange, not as a simple deprotonating agent. | Forms a lithium-halogen carbenoid intermediate. |
| Reactivity | Reactivity varies; BuLi is generally stronger than MeLi. Bromides are more reactive than chlorides. | Choice of reagent can influence reaction rate and success. |
Following the initial lithium-halogen exchange, the resulting α-bromo-α-lithiocyclopropane (a lithium-halogen carbenoid) is unstable and rapidly undergoes further transformation. scispace.comstackexchange.com Two main mechanistic pathways are postulated for the conversion of this intermediate to the final allene product:
Concerted Pathway: The lithium-halogen carbenoid may undergo a concerted elimination of lithium bromide coupled with the cleavage of the distal cyclopropane (B1198618) bond and subsequent rearrangement to form the allene. In this scenario, a free carbene is not formed. stackexchange.com
Stepwise Pathway (via Cyclopropylidene): Alternatively, the carbenoid can undergo α-elimination of lithium bromide to form a free carbene intermediate known as a cyclopropylidene. wikipedia.orgscispace.com This highly reactive, electron-deficient species then rearranges in a separate step, involving the cleavage of the cyclopropane ring bonds, to yield the allene. nih.govacs.org
Mechanistic studies suggest that the operative pathway can be influenced by substituents on the cyclopropane ring. stackexchange.com For substrates with electron-donating groups, the concerted mechanism is often favored, and the free carbene may not exist as a discrete energy minimum. stackexchange.com
The stereochemical outcome of the Skattebøl rearrangement is a crucial aspect of its synthetic utility. The initial formation of the gem-dibromocyclopropane via carbene addition to an alkene is a stereospecific syn-addition. wikipedia.org The subsequent rearrangement to an allene can also proceed with a degree of stereocontrol, enabling the synthesis of chiral allenes from chiral starting materials. youtube.com
The stereospecificity of the rearrangement step is intimately linked to the nature of the intermediate.
In a concerted mechanism , the stereochemical information from the starting material is more likely to be transferred directly to the product, leading to a highly stereospecific reaction.
If a free, symmetric cyclopropylidene carbene is formed, any stereochemical information at the carbon that bore the halogens would be lost. However, the existing stereocenters on the rest of the ring structure are typically retained during the rearrangement.
Thermal and Photochemical Rearrangements of Bicyclo[6.1.0]nona-3,5-diene Systems
The bicyclo[6.1.0]nonadiene framework is susceptible to a variety of rearrangements when subjected to thermal or photochemical conditions. These reactions are driven by the desire to relieve the ring strain of the three-membered ring and are governed by the principles of orbital symmetry. nih.gov Studies on the parent bicyclo[6.1.0]nona-3,5-diene and the related bicyclo[6.1.0]nona-2,4,6-triene provide insight into the complex isomerization pathways available to this class of molecules. acs.orgkisti.re.kr
Under thermal conditions, bicyclo[6.1.0]nona systems can isomerize into various monocyclic and bicyclic structures. For example, the thermal isomerization of cis-bicyclo[6.1.0]nona-2,4,6-triene is a well-studied process that can lead to the formation of different cyclononatetraene isomers. ualberta.ca These rearrangements often involve cleavage of the cyclopropane ring bonds. Depending on the specific starting isomer and conditions, products can include 1,3-cyclononadiene, 1,5-cyclononadiene, or other bicyclic isomers like bicyclo[4.3.0]nonatrienes. ualberta.caarizona.edu These transformations highlight the dynamic nature of the (CH)₁₀ hydrocarbon potential energy surface.
The stereochemical course of many thermal and photochemical rearrangements is successfully predicted by the Woodward-Hoffmann rules, which are based on the principle of conservation of orbital symmetry. wikipedia.orgimperial.ac.uk These rules are particularly relevant for pericyclic reactions, such as the electrocyclic ring opening of the fused rings in bicyclo[6.1.0]nona systems. fiveable.me
An electrocyclic reaction involves the formation of a σ-bond from a conjugated π-system (ring-closing) or the reverse (ring-opening). The rules dictate the rotational motion (conrotatory or disrotatory) of the termini of the π-system.
Conrotatory: Both termini rotate in the same direction (e.g., both clockwise).
Disrotatory: The termini rotate in opposite directions (e.g., one clockwise, one counterclockwise).
The selection rules are dependent on the number of π-electrons involved and the reaction conditions (thermal vs. photochemical). libretexts.org
| Number of π Electrons | Reaction Condition | Allowed Stereochemical Pathway |
| 4n (e.g., 4, 8) | Thermal (Δ) | Conrotatory |
| 4n (e.g., 4, 8) | Photochemical (hν) | Disrotatory |
| 4n + 2 (e.g., 2, 6) | Thermal (Δ) | Disrotatory |
| 4n + 2 (e.g., 2, 6) | Photochemical (hν) | Conrotatory |
For example, the electrocyclic ring-opening of a cyclohexadiene (a 4π electron system within a larger molecule) to a hexatriene is predicted to be conrotatory under thermal conditions and disrotatory under photochemical conditions. wikipedia.orgfiveable.me While the direct application to the bicyclo[6.1.0]nona-3,5-diene system is complex, these fundamental principles govern the feasibility and stereochemical outcomes of its various potential isomerization pathways that involve electrocyclic steps. nih.gov In some highly strained systems, formally "forbidden" pathways may become accessible, although they typically face a higher energy barrier. nih.govresearchgate.net
Influence of Halogen Substituents on Thermal Stability and Rearrangement Kinetics
Studies have shown that 9,9-dibromobicyclo[6.1.0]non-4-ene undergoes thermal rearrangement to 1,9-dibromocyclonona-1,5-diene under notably mild conditions. This contrasts with the higher temperatures required for the rearrangement of analogous endo-9-chlorobicyclo[6.1.0]non-4-ene, which is comparatively stable to heat. The corresponding 9,9-dichloro derivative also undergoes isomerization, rearranging in hot lepidine solution. This suggests that the gem-dibromo substitution leads to a lower thermal stability compared to both monochloro and gem-dichloro analogues. This increased reactivity can be attributed to the greater lability of the carbon-bromine bond and the ability of the larger bromine atoms to facilitate the electronic reorganizations required for the rearrangement. The strain within the bicyclic system is a driving force for these transformations, leading to a variety of products depending on the specific halogen substituents and reaction conditions.
Table 1: Qualitative Comparison of Thermal Rearrangement Conditions for 9-Halobicyclo[6.1.0]non-4-ene Derivatives
| Compound | Substituents | Rearrangement Conditions | Relative Stability |
|---|---|---|---|
| 9,9-Dibromobicyclo[6.1.0]non-4-ene | gem-Dibromo | Hot quinoline (B57606) solution | Lower |
| 9,9-Dichlorobicyclo[6.1.0]non-4-ene | gem-Dichloro | Hot lepidine solution | Moderate |
Ring Opening Reactions of the Cyclopropane Moiety
Electrophilic Addition and Ring Opening Mechanisms
The conjugated 3,5-diene system in this compound is susceptible to electrophilic attack. In general, electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to the formation of a resonance-stabilized allylic carbocation intermediate.
While specific studies on the electrophilic addition to this compound leading to cyclopropane ring opening are not extensively documented, the established principles of cyclopropane chemistry suggest this as a plausible reaction pathway. The high p-character of the C-C bonds in the cyclopropane ring allows it to behave similarly to a double bond, making it susceptible to attack by electrophiles. It is conceivable that an initial electrophilic attack on the diene system could generate a carbocationic intermediate in proximity to the cyclopropane ring. Subsequent intramolecular interaction or rearrangement could then lead to the opening of the three-membered ring, driven by the release of ring strain. The regiochemistry and stereochemistry of such a process would be governed by the stability of the resulting carbocationic intermediates.
Solvolytic Rearrangements Promoted by Metal Salts (e.g., Silver Perchlorate)
The solvolytic rearrangement of gem-dihalocyclopropanes, promoted by silver salts like silver perchlorate (B79767), is a well-established method for the synthesis of medium-sized rings. This reaction proceeds via a ring-opening mechanism of the cyclopropane moiety. In the case of the related compound, 9,9-dibromobicyclo[6.1.0]non-4-ene, treatment with silver perchlorate in nucleophilic solvents such as methanol (B129727) or aqueous acetone (B3395972) leads to a stereospecific ring expansion.
The reaction is initiated by the coordination of a silver ion to one of the bromine atoms, facilitating its departure as a bromide anion and the concomitant opening of the cyclopropane ring. This process is believed to occur in a disrotatory manner, as predicted by the Woodward-Hoffmann rules for a two-electron system (the cyclopropyl (B3062369) cation). The stereochemical outcome of the reaction is highly dependent on the orientation of the leaving group. For gem-dibromobicyclo[n.1.0]alkanes, this ring opening can lead to the formation of either cis- or trans-cycloalkenes. In the case of 9,9-dibromobicyclo[6.1.0]non-4-ene, the reaction stereospecifically yields trans,cis-2-bromo-3-methoxycyclonona-1,6-diene when methanol is used as the solvent. This stereospecificity suggests a concerted mechanism where the departure of the bromide and the ring opening occur simultaneously, with the nucleophile attacking the incipient allylic cation from the side opposite to the departing silver-complexed bromide.
Table 2: Products of Silver Perchlorate-Promoted Solvolysis of 9,9-Dibromobicyclo[6.1.0]non-4-ene
| Solvent | Product | Stereochemistry |
|---|---|---|
| Methanol | trans,cis-2-Bromo-3-methoxycyclonona-1,6-diene | Stereospecific |
Reactivity of the Conjugated 3,5-Diene System
Diels-Alder Cycloaddition Reactions and Their Synthetic Utility
The conjugated 3,5-diene system within this compound makes it a suitable substrate for Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool in organic synthesis for the construction of six-membered rings, thereby providing a route to complex tricyclic frameworks from the bicyclic starting material. The diene part of the molecule is desired for reactions with suitable acetylenic or olefinic dienophiles to convert the bicyclic skeleton into a tricyclic system. nih.gov
The reactivity of the diene in a Diels-Alder reaction is influenced by electronic factors. The presence of the electron-withdrawing gem-dibromo group on the adjacent cyclopropane ring may have a modest effect on the electron density of the diene system. The synthetic utility of the resulting Diels-Alder adducts is significant. The newly formed tricyclic skeleton can serve as a versatile intermediate for the synthesis of more complex polycyclic compounds. The bromine atoms can be subsequently removed or transformed into other functional groups, and the double bond in the newly formed six-membered ring can be further functionalized. This strategy allows for the rapid construction of molecular complexity and has been envisioned as a pathway towards the synthesis of various polycyclic targets. nih.gov
Other Pericyclic Reactions and Their Stereochemical Outcomes
Beyond the Diels-Alder reaction, the bicyclo[6.1.0]nona-3,5-diene system is capable of undergoing other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements. The stereochemical outcomes of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.
Electrocyclic reactions would involve the concerted formation of a new sigma bond between the termini of the conjugated diene system, leading to a tricyclic product with a fused four-membered ring. The stereochemistry of the ring junction would be determined by whether the ring closure is conrotatory or disrotatory, which in turn depends on whether the reaction is thermally or photochemically induced.
Sigmatropic rearrangements in this system could involve the migration of a group, such as a hydrogen atom or an alkyl group, across the pi-system. For instance, a researchgate.netscience.gov-sigmatropic hydrogen shift could occur, leading to an isomeric bicyclo[6.1.0]nona-2,5-diene. The stereochemistry of the migrating group is crucial in determining the feasibility and outcome of such rearrangements. While specific examples for this compound are not extensively reported, the study of such pericyclic reactions in analogous bicyclic systems is a fundamental area of research in understanding reaction mechanisms and stereochemical control. researchgate.net
Stereochemical Aspects and Isomerism of 9,9 Dibromobicyclo 6.1.0 Nona 3,5 Diene
Analysis of Endo/Exo Diastereomers at the C-9 Position
The addition of dibromocarbene to 1,3,5-cyclooctatriene (B161208) to form 9,9-dibromobicyclo[6.1.0]nona-3,5-diene can theoretically result in the formation of two diastereomers, designated as endo and exo. This isomerism arises from the orientation of the substituents on the cyclopropane (B1198618) ring relative to the larger eight-membered ring. In the context of the bicyclo[6.1.0]nonane system, the endo isomer is the one in which the substituents on the C-9 position are oriented towards the larger ring, while in the exo isomer, they are directed away from it.
While direct studies detailing the stereoselectivity of dibromocarbene addition to 1,3,5-cyclooctatriene are not extensively documented in readily available literature, the formation of both endo and exo isomers is a common outcome in the cyclopropanation of cyclic polyenes. The ratio of these diastereomers is influenced by kinetic and thermodynamic factors, including steric hindrance and orbital interactions during the transition state of the carbene addition.
The characterization and differentiation of endo and exo isomers are typically achieved using nuclear magnetic resonance (NMR) spectroscopy. The spatial relationship between the protons on the cyclopropane ring and those on the eight-membered ring leads to distinct chemical shifts and coupling constants for each diastereomer. For instance, in related bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde isomers, the coupling constants between the C-9 proton and the bridgehead protons (H-1 and H-8) are significantly different for the cis (endo) and trans (exo) configurations, allowing for unambiguous assignment. researchgate.net Similar diagnostic NMR features would be expected for the endo and exo isomers of this compound.
| Aspect | Description | Primary Method of Analysis |
|---|---|---|
| Definition | Diastereomers arising from the orientation of the two bromine atoms at the C-9 position relative to the eight-membered ring. Endo: Bromine atoms are oriented towards the larger ring. Exo: Bromine atoms are oriented away from the larger ring. | Structural Elucidation |
| Formation | Typically formed as a mixture during the dibromocyclopropanation of 1,3,5-cyclooctatriene. The product ratio depends on reaction conditions and the stereoselectivity of the carbene addition. | Reaction Mechanism Analysis |
| Differentiation | Distinguishable by spectroscopic techniques, primarily 1H and 13C NMR, based on differences in chemical shifts and coupling constants arising from their distinct three-dimensional structures. | NMR Spectroscopy |
Chiral Induction and Enantioselective Synthesis Pathways
The synthesis of specific enantiomers of this compound is of significant interest for various applications, including asymmetric synthesis. Chiral induction in the formation of this molecule can be approached through several strategies, with the use of chiral phase-transfer catalysts (PTCs) in the dibromocyclopropanation reaction being a prominent method. researchgate.netnih.govbeilstein-journals.orgunimi.it
Phase-transfer catalysis is a powerful technique for conducting reactions between reactants in immiscible phases. In the context of dibromocarbene generation (often from bromoform (B151600) and a strong base), a chiral PTC can create a chiral environment around the carbene or the olefin, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other. Catalysts based on cinchona alkaloids and chiral spiro ammonium (B1175870) salts have been successfully employed in a variety of asymmetric transformations and represent a promising avenue for the enantioselective synthesis of the title compound. researchgate.netunimi.it
Another potential pathway for obtaining enantiomerically enriched this compound involves the use of a chiral starting material. For instance, an enantioselective synthesis could begin with an asymmetric transformation of a precursor to 1,3,5-cyclooctatriene, thereby establishing a chiral center that directs the subsequent dibromocarbene addition. Furthermore, enantioselective polyene cyclizations, a sophisticated strategy for constructing complex chiral polycyclic molecules, could be adapted to produce a chiral bicyclic precursor. nih.govresearchgate.netrsc.org
| Strategy | Description | Key Components |
|---|---|---|
| Chiral Phase-Transfer Catalysis | Dibromocyclopropanation of 1,3,5-cyclooctatriene is carried out in the presence of a chiral phase-transfer catalyst. The catalyst creates a chiral environment, leading to the preferential formation of one enantiomer. | - 1,3,5-Cyclooctatriene
|
| Use of Chiral Substrates | Starting with an enantiomerically pure or enriched precursor to 1,3,5-cyclooctatriene. The existing stereocenter(s) in the substrate can direct the stereochemical outcome of the dibromocarbene addition. | - Chiral precursor to 1,3,5-cyclooctatriene |
| Enantioselective Polyene Cyclization | A more complex approach involving the design of an acyclic polyene precursor that undergoes an enantioselective cyclization to form the bicyclo[6.1.0]nonane skeleton with the desired stereochemistry. | - Acyclic polyene precursor
|
Conformational Dynamics and Isomer Interconversion within the Bicyclic Structure
The bicyclo[6.1.0]nona-3,5-diene ring system is characterized by significant conformational flexibility, primarily due to the eight-membered ring. This ring can adopt various conformations to minimize steric and torsional strain. X-ray crystallographic studies of a related tetrahalogenated bicyclo[6.1.0]nonane derivative have revealed a distorted twist-chair conformation for the eight-membered ring. iucr.orgnih.govresearchgate.net This suggests that the diene analogue likely also exists in non-planar, dynamic conformations.
Interconversion between the endo and exo diastereomers of this compound is not expected to occur under normal conditions due to the high energy barrier for the cleavage and reformation of the carbon-carbon bonds of the cyclopropane ring. However, thermal or photochemical activation can induce rearrangements and isomerizations in such strained bicyclic systems.
For the related compound 9,9-dibromobicyclo[6.1.0]non-4-ene, thermal rearrangement in a high-boiling solvent like quinoline (B57606) leads to a ring-opened product, 1,9-dibromocyclonona-1,5-diene, rather than simple endo-exo isomerization. rsc.org This rearrangement proceeds via a concerted electrocyclic ring-opening of the cyclopropyl (B3062369) cation intermediate. tue.nlscispace.com A similar reactivity would be anticipated for this compound, where the presence of the conjugated diene system might influence the conditions and outcome of the thermal rearrangement. The potential for such rearrangements underscores the dynamic nature of this bicyclic system under energetic conditions, which could lead to a variety of isomeric products.
| Aspect | Description | Influencing Factors |
|---|---|---|
| Conformational Flexibility | The eight-membered ring can adopt various conformations, such as a distorted twist-chair, to alleviate strain. The molecule is not planar and is in a state of dynamic conformational equilibrium. | - Ring strain
|
| Isomer Interconversion | Direct interconversion between endo and exo diastereomers is unlikely under normal conditions. | - High activation energy for C-C bond cleavage |
| Thermal Rearrangement | Under thermal stress, the molecule is prone to ring-opening reactions, leading to isomeric cyclononadiene derivatives, rather than simple epimerization at C-9. | - High temperature
|
Advanced Spectroscopic Characterization Methodologies in Elucidating Structure and Reactivity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of bicyclo[6.1.0]nonane systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while 2D NMR techniques can establish through-bond and through-space correlations, confirming the complex bicyclic framework.
For the related endo- and exo-ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates, the presence of a symmetry plane simplifies their ¹H and ¹³C NMR spectra. mdpi.com In the ¹H NMR spectrum of the exo-carboxylate derivative, the olefinic protons (H-4 and H-5) appear as a doublet at approximately 5.88 ppm, while the other olefinic protons (H-3 and H-6) are observed as a multiplet around 5.60 ppm. researchgate.net The protons on the eight-membered ring and the cyclopropane (B1198618) ring exhibit complex multiplets at higher fields. researchgate.net
The ¹³C NMR spectra of these derivatives are also characteristic. For the exo-carboxylate, the olefinic carbons resonate around 130.01 and 129.77 ppm. researchgate.net The carbons of the cyclopropane ring and the saturated carbons of the eight-membered ring appear at higher field strengths. researchgate.net
Based on these related structures, the expected ¹H NMR spectrum of 9,9-Dibromobicyclo[6.1.0]nona-3,5-diene would likely show complex multiplets for the olefinic protons in the region of 5.5-6.0 ppm. The protons on the saturated carbons of the eight-membered ring and the cyclopropyl (B3062369) protons would appear further upfield. The geminal dibromo substitution at C-9 would significantly influence the chemical shifts of the adjacent bridgehead protons (H-1 and H-8).
The ¹³C NMR spectrum is expected to show four distinct signals for the eight-membered ring carbons (two olefinic and two aliphatic) and a signal for the bridgehead carbons, in addition to the highly characteristic signal for the C-9 carbon bearing the two bromine atoms. This C-9 signal would be expected at a relatively high field due to the heavy atom effect of bromine.
Interactive Data Table: ¹H NMR Data for a Related Compound (exo-ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 5.88 | d | 2H | H-4, H-5 |
| 5.60 | m | 2H | H-3, H-6 |
| 4.10 | q | 2H | OCH₂ |
| 2.80 | m | 2H | H-2, H-7 |
| 2.29 | m | 2H | H-2, H-7 |
| 1.63 | m | 1H | H-9 |
| 1.40 | m | 2H | H-1, H-8 |
| 1.22 | t | 3H | CH₃ |
Interactive Data Table: ¹³C NMR Data for a Related Compound (exo-ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate)
| Chemical Shift (δ) ppm | Assignment |
| 174.45 | C=O |
| 130.01 | C-4, C-5 |
| 129.77 | C-3, C-6 |
| 60.60 | OCH₂ |
| 27.10 | C-2, C-7 |
| 25.40 | C-1, C-8 |
| 24.63 | C-9 |
| 14.62 | CH₃ |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the C-H and C=C bonds of the diene system and the C-Br bonds.
In related bicyclo[6.1.0]nona-3,5-diene derivatives, characteristic C-H stretching vibrations for the olefinic protons are expected above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the diene would likely appear in the region of 1600-1670 cm⁻¹. The C-H stretching and bending vibrations of the aliphatic CH₂ groups in the eight-membered ring and the CH groups of the cyclopropane ring would be observed below 3000 cm⁻¹. The C-Br stretching vibrations are typically found in the lower frequency region of the IR spectrum, generally between 500 and 700 cm⁻¹.
For comparison, the IR spectrum of a related compound, endo-ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate, shows characteristic absorptions at 2970 cm⁻¹ (C-H stretch) and 1724 cm⁻¹ (C=O stretch of the ester). researchgate.net While this compound is saturated and has a different functional group at C-9, the C-H stretching frequency provides a reference point.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| > 3000 | C-H stretch | Olefinic C-H |
| < 3000 | C-H stretch | Aliphatic C-H |
| 1600-1670 | C=C stretch | Diene |
| 500-700 | C-Br stretch | Alkyl bromide |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₀Br₂), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum would exhibit a triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.
The fragmentation of this compound under electron impact (EI) ionization would likely involve the loss of one or both bromine atoms. The loss of a bromine radical would result in a significant fragment at [M-Br]⁺. Subsequent fragmentation could involve rearrangements and cleavage of the bicyclic ring system.
Applications of X-ray Crystallography for Definitive Structural Confirmation of Related Compounds
For instance, the crystal structure of rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane has been determined. In this molecule, the eight-membered ring adopts a distorted twist-chair conformation, and the cyclopropane ring is in an exo position. researchgate.net The four methylene (B1212753) carbons of the eight-membered ring lie in a common plane, which is nearly parallel to the plane of the cyclopropane ring. researchgate.net This structural information suggests that the bicyclo[6.1.0]nonane framework is conformationally flexible and can adopt various arrangements to minimize steric strain. Such studies on related compounds are crucial for building accurate molecular models of this compound and for understanding its stereochemistry.
Computational and Theoretical Studies on 9,9 Dibromobicyclo 6.1.0 Nona 3,5 Diene
Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Characterization
Quantum chemical calculations are indispensable tools for mapping the potential energy surfaces of chemical reactions involving 9,9-Dibromobicyclo[6.1.0]nona-3,5-diene. They allow for the precise characterization of intermediates and transition states, providing a quantitative understanding of reaction barriers and pathways.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the reactions of gem-dihalocyclopropanes. Treatment of this compound with organolithium reagents, such as methyllithium (B1224462), is expected to initiate a lithium-halogen exchange, leading to a highly reactive lithium carbenoid intermediate. This intermediate subsequently undergoes a characteristic ring-opening reaction.
Computational studies on the closely related saturated compound, cis-1,1-dibromobicyclo[6.1.0]nonane, provide a robust model for the behavior of the diene system. unh.edu DFT calculations, specifically using the B3LYP functional, have shown that the lithium-halogen exchange can proceed through two different transition states, leading to two diastereomeric carbenoids, labeled endo and exo, based on the orientation of the remaining bromine atom relative to the larger ring system. unh.edu
These studies indicate a lower energy barrier for the formation of the exo carbenoid, which is also the more energetically favorable diastereomer. unh.edu Following its formation, the carbenoid undergoes a stereospecific electrocyclic ring opening to yield an allene (B1206475). unh.edu For this compound, this process would lead to a cyclic cumulene, specifically a cyclononatriene derivative. The entire process is a variant of the Doering-Moore-Skattebøl rearrangement. unh.edu
Table 1: Calculated DFT (B3LYP/6-31+G(d)) Energy Barriers for Lithiation of an Analogous Bicyclic System unh.edu
| Transition State | Resulting Carbenoid Diastereomer | Relative Energy Barrier (kcal/mol) | Relative Stability of Carbenoid (kcal/mol) |
|---|---|---|---|
| Exo Lithiation (TS25) | Exo (24) | 0.0 | 0.0 |
| Endo Lithiation (TS24) | Endo (23) | +1.5 | +3.0 |
Ab initio and semi-empirical methods are fundamental to understanding the intrinsic electronic properties and stability of this compound.
Ab initio methods , meaning "from first principles," solve the Schrödinger equation without experimental parameters, offering high accuracy. libretexts.orgdtic.mil These methods are ideal for calculating the molecule's electronic structure, determining the energies and shapes of its frontier molecular orbitals (HOMO and LUMO), and assessing the relative stabilities of its various conformers. Such calculations are computationally intensive but provide a benchmark for understanding reactivity. libretexts.org
Semi-empirical methods , in contrast, use parameters derived from experimental data to simplify the calculations. libretexts.orgdtic.mil This makes them computationally faster and suitable for larger molecular systems. While less accurate than ab initio methods, they are effective for qualitative predictions of electronic structure, dipole moments, and reaction pathways, providing valuable initial insights before more demanding calculations are performed. libretexts.orgnih.gov A key aspect of modern semi-empirical methods is the ongoing effort to refine their parameterization to improve accuracy. chemrxiv.org
Table 2: Comparison of Computational Chemistry Methods
| Method | Key Advantages | Key Disadvantages | Best Suited For |
|---|---|---|---|
| Ab Initio | High accuracy, based on first principles. libretexts.org | Computationally expensive, limited to smaller systems. libretexts.org | Accurate electronic properties, transition states, and reaction energies. dtic.mil |
| Semi-Empirical | Computationally fast, suitable for large molecules. libretexts.org | Less accurate, relies on parameterized data. libretexts.org | Qualitative electronic structure, initial geometry optimizations, large system screening. dtic.mil |
| DFT | Good balance of accuracy and computational cost. | Accuracy depends on the chosen functional. | Reaction mechanisms, transition state characterization, thermodynamic properties. unh.edu |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reactivity Prediction
The bicyclo[6.1.0]nona-3,5-diene framework possesses significant conformational flexibility. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of this molecule and predicting how its shape influences reactivity. chemrxiv.org
Conformational analysis through molecular mechanics force fields or quantum chemical methods can identify the various low-energy chair and boat-like conformations of the eight-membered ring. MD simulations can then model the dynamic behavior of the molecule in solution, showing how it transitions between these conformations over time. nih.govchemrxiv.org This is critical because the accessibility of the C9-bromine atoms for attack by a reagent and the stereochemical outcome of the subsequent ring opening can be highly dependent on the molecule's ground-state conformation. Simulations can reveal which conformers are most populated and, therefore, most likely to react, providing a dynamic picture that complements the static view from quantum chemical calculations. nih.gov
Orbital Symmetry Theory (e.g., Woodward-Hoffmann Rules) Applied to Electrocyclic Transformations
The ring opening of the carbenoid derived from this compound is a classic example of a pericyclic reaction governed by the principles of orbital symmetry conservation, famously articulated by the Woodward-Hoffmann rules. wikipedia.orgsci-hub.se
The key step is the electrocyclic opening of the three-membered cyclopropane (B1198618) ring. This transformation involves the conversion of one σ-bond into a π-bond. The σ-bond being broken represents a 2-electron system (a 4n+2 system where n=0). According to the Woodward-Hoffmann rules, a thermal 4n+2 electrocyclic reaction must proceed through a disrotatory pathway. wikipedia.orglibretexts.org In this mode, the two termini of the breaking bond rotate in opposite directions (one clockwise, one counter-clockwise).
Computational studies on the saturated analog confirm that the ring opening of the bicyclic carbenoid indeed proceeds via a disrotatory transition state. unh.edu This stereospecificity is a direct consequence of the requirement to maintain constructive overlap between the lobes of the highest occupied molecular orbital (HOMO) throughout the reaction, leading to a symmetry-allowed, and thus lower-energy, transition state. sci-hub.se Any attempt to force a conrotatory opening would result in a symmetry-forbidden pathway with a much higher activation barrier. imperial.ac.uk
Predictive Models for Regioselectivity and Stereospecificity of Reactions
Computational models are highly effective at predicting the regioselectivity and stereospecificity of reactions involving this compound.
Stereospecificity: As discussed in the context of DFT studies and Woodward-Hoffmann rules, the ring-opening reaction is predicted to be highly stereospecific. The initial lithium-halogen exchange creates a chiral carbenoid, and the subsequent disrotatory ring opening translates this chirality into a specific stereoisomer of the resulting allene. DFT calculations can model the transition states for different stereochemical pathways to confirm which is favored. unh.edu
Regioselectivity: The molecule presents multiple reactive sites. Besides the gem-dibromocyclopropane moiety, the conjugated diene system can undergo reactions such as electrophilic addition or cycloaddition. Predictive models can determine the likely site of attack. For instance, by calculating the distribution of electron density and the coefficients of the frontier molecular orbitals (HOMO/LUMO), one can predict whether an electrophile would preferentially add to the cyclopropane ring or one of the double bonds. canterbury.ac.nz Similarly, in Diels-Alder reactions, these models can predict the regiochemistry ("ortho" vs. "meta" adducts) by analyzing the orbital interactions between the diene and a given dienophile. wolfram.com
Table of Compounds
Derivatization and Synthetic Applications of 9,9 Dibromobicyclo 6.1.0 Nona 3,5 Diene
Functional Group Transformations on the Bicyclo[6.1.0]nona-3,5-diene Scaffold
The functionalization of the bicyclo[6.1.0]nona-3,5-diene system, particularly at the C9 position, opens avenues for subsequent synthetic manipulations. Key transformations include reduction and oxidation reactions, which allow for the interconversion of functional groups and the preparation of key synthetic intermediates such as alcohols and aldehydes. These transformations are foundational for more advanced synthetic applications. nih.govresearchgate.net
The reduction of ester functionalities on the bicyclo[6.1.0]nona-3,5-diene scaffold is a critical step for accessing the corresponding primary alcohols. nih.gov Research has demonstrated the effective conversion of endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates to their respective 9-(hydroxymethyl)bicyclo[6.1.0]nona-3,5-diene isomers. nih.govresearchgate.net This transformation is typically accomplished using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a well-established and effective choice for this type of ester reduction. researchgate.net The resulting alcohols serve as pivotal intermediates for further functionalization, such as oxidation to aldehydes. nih.goviitkgp.ac.in
Table 1: Reduction of Ethyl Bicyclo[6.1.0]nona-3,5-diene-9-carboxylates
| Reactant (Isomer) | Reagent | Product | Yield |
|---|---|---|---|
| endo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate | Lithium aluminum hydride (LiAlH₄) | endo 9-(hydroxymethyl)bicyclo[6.1.0]nona-3,5-diene | Not specified |
The selective oxidation of primary alcohols on the bicyclo[6.1.0]nona-3,5-diene framework to aldehydes provides access to another valuable functional group for synthetic elaboration. researchgate.netresearchgate.net The primary alcohols obtained from the reduction of the corresponding esters can be efficiently oxidized. nih.gov Pyridinium (B92312) chlorochromate (PCC) is a widely recognized and selective reagent for this transformation, effectively converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. nih.govresearchgate.netresearchgate.net The synthesis of endo and exo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes from their alcohol precursors has been successfully achieved using PCC in dichloromethane. nih.gov These resulting aldehydes are particularly useful for constructing more complex systems, for instance, through participation in Diels-Alder reactions. nih.gov
Table 2: Oxidation of 9-(hydroxymethyl)bicyclo[6.1.0]nona-3,5-diene
| Reactant (Isomer) | Reagent | Product | Yield |
|---|---|---|---|
| endo 9-(hydroxymethyl)bicyclo[6.1.0]nona-3,5-diene | Pyridinium chlorochromate (PCC) | endo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde | 71% nih.govresearchgate.net |
Construction of Complex Polycyclic and Macrocyclic Architectures
The strained three-membered ring of the 9,9-dibromobicyclo[6.1.0]nonane scaffold, a saturated analog of the title diene, makes it an excellent precursor for ring-opening and ring-expansion reactions, facilitating the construction of complex macrocyclic structures. orgsyn.orgnih.gov A notable application is the synthesis of 1,2-cyclononadiene (B72335) from 9,9-dibromobicyclo[6.1.0]nonane through treatment with methyllithium (B1224462). orgsyn.orgnih.gov This reaction proceeds via a carbene intermediate, leading to an expansion of the eight-membered ring to a nine-membered ring containing a reactive allene (B1206475) functionality. orgsyn.org This three-carbon ring expansion methodology has been applied to the synthesis of macrocyclic enones, such as muscone. nih.gov The resulting cyclic allenes can then undergo further reactions, such as [2+2] cycloadditions with dichloroketene, to generate complex bicyclic systems which can be further transformed into large-ring ketones. nih.gov
Utilization as a Building Block in the Synthesis of Natural Products or Target Molecules
The bicyclo[6.1.0]nonane framework is a key building block for the synthesis of specialized target molecules, particularly in the field of chemical biology. nih.govrsc.org A prominent example is the synthesis of bicyclo[6.1.0]nonyne (BCN) derivatives. nih.govnih.gov These strained alkynes are widely used in bioorthogonal chemistry for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a type of "click" chemistry that proceeds without the need for a toxic copper catalyst. nih.gov For instance, Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) and the corresponding BCN acid can be synthesized and subsequently functionalized. nih.gov The carboxylic acid derivative allows for the formation of stable amide bonds, which has been shown to be advantageous for creating molecular probes with enhanced stability in biological media compared to carbamate (B1207046) linkages. nih.govnih.gov These BCN-based probes can be attached to biomolecules, such as oligonucleotides or antibodies, for applications in biological imaging and diagnostics. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 9,9-Dibromobicyclo[6.1.0]nona-3,5-diene |
| endo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate |
| exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate |
| endo 9-(hydroxymethyl)bicyclo[6.1.0]nona-3,5-diene |
| exo 9-(hydroxymethyl)bicyclo[6.1.0]nona-3,5-diene |
| Lithium aluminum hydride |
| endo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde |
| exo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde |
| Pyridinium chlorochromate |
| Dichloromethane |
| 9,9-Dibromobicyclo[6.1.0]nonane |
| 1,2-Cyclononadiene |
| Methyllithium |
| Dichloroketene |
| Muscone |
| Bicyclo[6.1.0]nonyne (BCN) |
| Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) |
Q & A
Q. What synthetic methodologies are effective for preparing 9,9-dibromobicyclo[6.1.0]nona-3,5-diene?
The compound can be synthesized via bromination and cyclopropanation strategies. For example, monobromination of cyclic dienes (e.g., 1,5-cyclooctadiene) followed by cyclopropanation with ethyldiazoacetate yields brominated bicyclic intermediates. Subsequent bis-dehydrobromination using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile generates the strained bicyclic diene system . Critical parameters include reaction temperature (-70°C for bromination) and reflux conditions for cyclopropanation .
Q. How can the stability of this compound be evaluated under varying experimental conditions?
Stability studies should focus on thermal and solvent-dependent decomposition. For instance, exposure to polar aprotic solvents (e.g., acetonitrile) with strong bases like DBU may induce elimination reactions, while storage at low temperatures (-20°C) in inert atmospheres can mitigate degradation. Monitoring via NMR or GC-MS over time under controlled conditions is recommended .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to identify olefinic protons (δ 5.5–6.5 ppm) and bridgehead carbons.
- X-ray crystallography : To resolve stereochemical ambiguity in the bicyclic framework.
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., M at m/z corresponding to CHBr).
Advanced Research Questions
Q. How can regioselectivity be controlled during dibromination of bicyclo[6.1.0]nonane precursors?
Regioselectivity is influenced by steric and electronic factors. For example, bromination at the 9,9-positions may arise from the strained cyclopropane ring’s susceptibility to electrophilic attack. Computational studies (DFT) can predict reactive sites, while experimental validation via competitive bromination with analogs (e.g., mono-brominated derivatives) provides empirical insights .
Q. What strategies are effective for separating endo/exo isomers of bicyclo[6.1.0]nonane derivatives?
Column chromatography using silica gel with non-polar eluents (e.g., hexane/ethyl acetate) is effective for isolating isomers. For example, ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate isomers (4a and 4b) were separated with >95% purity using this method . Advanced techniques like chiral HPLC or crystallization with stereoselective additives may further enhance resolution.
Q. How do computational models explain the compound’s reactivity in Diels-Alder or cycloaddition reactions?
Density functional theory (DFT) calculations reveal the strained bicyclic system’s enhanced reactivity as a diene. Frontier molecular orbital (FMO) analysis shows a low LUMO energy for the diene, favoring electron-deficient dienophiles. Experimental validation via kinetic studies under varying temperatures and pressures can corroborate computational predictions .
Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be resolved?
Discrepancies may arise from residual solvents, isomerization, or decomposition. Standardized purification (e.g., repeated column chromatography) and rigorous solvent removal (via high-vacuum drying) are critical. Comparative analysis with literature data (e.g., Paquette et al.’s tricyclic analogs) and 2D NMR techniques (COSY, HSQC) can resolve ambiguities .
Q. What role does this compound play as an intermediate in synthesizing functionalized carbocycles?
The compound serves as a precursor for strained carbocycles. For example, reduction with LiAlH yields alcohols, which can be oxidized to aldehydes (e.g., bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes) for further functionalization . Its diene moiety also participates in [4+2] cycloadditions to generate polycyclic architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
